molecular formula C12H14N2O3 B14170914 2-cyano-N-(3,4-dimethoxybenzyl)acetamide CAS No. 328384-64-1

2-cyano-N-(3,4-dimethoxybenzyl)acetamide

Cat. No.: B14170914
CAS No.: 328384-64-1
M. Wt: 234.25 g/mol
InChI Key: ZWQVTSBJNBMACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(3,4-dimethoxybenzyl)acetamide is an organic compound that belongs to the class of cyanoacetamides. These compounds are characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a benzyl ring.

Preparation Methods

The synthesis of 2-cyano-N-(3,4-dimethoxybenzyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzylamine with cyanoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at room temperature .

Another method involves the palladium-catalyzed carbonylation of bromoacetonitrile to form 2-cyano-N-acetamide derivatives. This reaction proceeds under mild conditions and can be performed on a gram scale with high yields .

Mechanism of Action

The mechanism of action of 2-cyano-N-(3,4-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of these biological targets, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity .

Comparison with Similar Compounds

2-cyano-N-(3,4-dimethoxybenzyl)acetamide can be compared with other cyanoacetamide derivatives, such as:

The uniqueness

Properties

CAS No.

328384-64-1

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-cyano-N-[(3,4-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C12H14N2O3/c1-16-10-4-3-9(7-11(10)17-2)8-14-12(15)5-6-13/h3-4,7H,5,8H2,1-2H3,(H,14,15)

InChI Key

ZWQVTSBJNBMACY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CC#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.